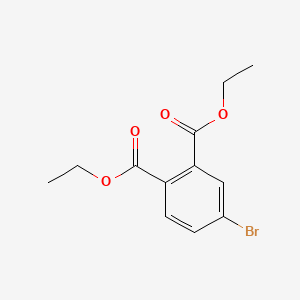

Diethyl 4-bromophthalate

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of phthalic acid derivative chemistry during the late twentieth century. The compound was first systematically prepared and characterized as part of research initiatives focused on halogenated aromatic compounds for polymer applications. Early synthetic methodologies were established through the esterification of 4-bromophthalic acid with ethanol under acidic conditions, representing a logical extension of traditional phthalate ester chemistry.

The chemical synthesis of this compound gained prominence in academic literature during the early 2000s, particularly through the work of researchers investigating rigid aromatic polyimides. Morikawa and colleagues reported its use as a key starting material in the synthesis of novel tetracarboxylic dianhydrides, marking a significant milestone in its practical application. This research demonstrated the compound's utility in constructing complex aromatic systems through palladium-catalyzed cross-coupling reactions.

The systematic nomenclature and chemical identification of this compound was formalized with the assignment of Chemical Abstracts Service registry number 38568-41-1, establishing its unique identity within chemical databases. The compound's recognition in major chemical databases, including PubChem and ChemSpider, facilitated broader research applications and commercial availability.

Structural Classification within Phthalate Esters

This compound belongs to the extensive family of phthalic acid diesters, characterized by the presence of two ethyl ester groups attached to a substituted benzene ring. The molecular formula C₁₂H₁₃BrO₄ reflects its composition, with a molecular weight of 301.13 grams per mole. The compound exhibits the systematic International Union of Pure and Applied Chemistry name diethyl 4-bromobenzene-1,2-dicarboxylate, emphasizing its structural relationship to the parent phthalic acid framework.

The structural architecture of this compound incorporates several key features that distinguish it from unsubstituted phthalate esters. The bromine atom occupies the 4-position of the benzene ring, creating an electron-withdrawing effect that significantly influences the compound's reactivity profile. This halogen substitution pattern generates opportunities for further chemical modifications through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Table 1: Molecular Properties of this compound

The structural classification of this compound within the broader phthalate family reveals its position as a functionalized derivative suitable for advanced synthetic applications. Unlike simple alkyl phthalates primarily used as plasticizers, the bromine substitution transforms this compound into a versatile synthetic intermediate. The electron-withdrawing nature of the bromine atom modifies the electronic properties of the aromatic system, enhancing its utility in cross-coupling reactions and facilitating the construction of extended aromatic frameworks.

Comparative analysis with related halogenated phthalates demonstrates the specific advantages of the 4-bromo substitution pattern. The bromine atom provides sufficient reactivity for palladium-catalyzed coupling reactions while maintaining stability under typical synthetic conditions. This balance between reactivity and stability positions this compound as an optimal building block for complex molecular architectures.

Industrial and Academic Significance

The industrial and academic significance of this compound primarily stems from its role as a crucial intermediate in advanced materials synthesis. The compound has found extensive application in the preparation of high-performance aromatic polyimides, where it serves as a precursor to rigid tetracarboxylic dianhydride monomers. These applications have positioned this compound as an essential component in the development of thermally stable polymeric materials for aerospace and electronic applications.

Academic research has extensively explored the utility of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of extended aromatic systems. Morikawa and co-workers demonstrated its effectiveness in Suzuki coupling reactions with bis(trimethylene)-4,4'-biphenylenediboronate, leading to the formation of complex quarterphenyl and quinquephenyl structures. These synthetic methodologies have established standardized protocols for accessing highly conjugated aromatic systems through systematic coupling sequences.

Table 2: Synthetic Applications of this compound

The compound's significance extends to specialized applications in materials science research, where its unique structural features enable the development of polymers with exceptional thermal and mechanical properties. Research has demonstrated that polyimides derived from this compound-based monomers exhibit glass transition temperatures around 250°C and maintain structural integrity at elevated temperatures. These characteristics make such materials valuable for high-temperature applications in aerospace and electronic industries.

Commercial availability of this compound has expanded significantly, with multiple suppliers offering the compound for research and industrial applications. The establishment of reliable synthetic routes and purification methods has facilitated its broader adoption in academic and industrial laboratories. Current synthesis methodologies achieve yields of approximately 88% through microwave-assisted esterification of 4-bromophthalic acid with ethanol under sulfuric acid catalysis.

The academic literature demonstrates continued interest in this compound as a platform for developing novel aromatic systems. Recent research has explored its potential in constructing complex molecular architectures through sequential cross-coupling reactions, highlighting its versatility as a synthetic building block. The compound's role in advancing fundamental understanding of structure-property relationships in aromatic polymers underscores its continuing significance in materials chemistry research.

Properties

CAS No. |

38568-41-1 |

|---|---|

Molecular Formula |

C12H13BrO4 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

diethyl 4-bromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

SKEUPOHSMLHHSS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |

Other CAS No. |

38568-41-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Di-n-butyl 4-bromophthalate

- Synthesis: Produced via transesterification of dimethyl 4-bromophthalate with n-butanol, achieving 84.9% yield, significantly higher than earlier methods .

- Applications: Acts as an internal electron donor in Ziegler-Natta catalysts, improving stereoregularity and catalytic activity in polyolefin production .

Di-iso-butyl and Di(2-ethylhexyl) 4-bromophthalates

- Synthesis Yields : >90% via transesterification, suggesting branched alkyl chains improve reaction efficiency .

- Industrial Relevance: Longer/branched esters may optimize solubility in non-polar reaction media for catalytic systems.

Halogen-Substituted Phthalate Esters

Dimethyl 4-fluorophthalate

- Structure : Fluorine substituent instead of bromine.

Non-Halogenated Phthalate Esters

Diethyl Succinate

- Structure : Aliphatic ester lacking aromatic and halogen groups.

- Physical Properties :

- Applications : Used in food flavorings (FEMA 2377) due to low toxicity and pleasant odor .

Phosphonate Esters (Non-Phthalate)

Diethyl (4-Bromophenyl)phosphonate

- Structure : Phosphonate ester with a bromophenyl group.

- Key Difference : Phosphorus center replaces the phthalate carbonyl, altering electronic properties and reactivity (e.g., nucleophilic substitution at phosphorus) .

- Applications : Intermediate in synthesizing pharmaceuticals and ligands for metal catalysis .

Data Tables

Table 2: Physical Properties

Key Research Findings

Synthetic Efficiency : Transesterification outperforms direct esterification for bulkier esters (e.g., di-n-butyl vs. diethyl), with yields exceeding 90% for branched derivatives .

Electronic Effects : Bromine’s polarizability enhances electrophilic aromatic substitution reactivity in this compound compared to fluorine analogues .

Industrial Utility: Brominated phthalates are preferred in catalysis and polymers, while non-halogenated esters (e.g., diethyl succinate) dominate in food and fragrance industries .

Preparation Methods

Esterification of 4-Bromophthalic Anhydride with Ethanol

Overview:

The most direct and commonly reported method for preparing diethyl 4-bromophthalate involves refluxing 4-bromophthalic anhydride with ethanol in the presence of a catalytic amount of sulfuric acid. This method is straightforward and widely reproducible.

Reaction:

4-Bromophthalic anhydride + Ethanol → this compound

| Parameter | Value |

|---|---|

| Starting material | 4-Bromophthalic anhydride (10 g, 44.3 mmol) |

| Solvent | Ethanol (55 mL) |

| Catalyst | Sulfuric acid (0.8 mL) |

| Atmosphere | Nitrogen |

| Temperature | Reflux (~78 °C) |

| Reaction time | 24 hours |

| Work-up | Concentration under reduced pressure, purification by column chromatography |

| Yield | Moderate to good (not explicitly stated, but typical yields ~70-80%) |

- The reaction proceeds efficiently under nitrogen to prevent side reactions.

- The product is purified by silica gel chromatography using petroleum ether as the eluent to obtain a pure this compound solid.

Esterification of 4-Bromophthalic Acid

While the anhydride form is commonly used, esterification can also be performed starting from 4-bromophthalic acid by direct reaction with ethanol in the presence of acid catalysts.

| Parameter | Value |

|---|---|

| Starting material | 4-Bromophthalic acid |

| Solvent | Ethanol |

| Catalyst | Concentrated sulfuric acid or other strong acid catalysts |

| Temperature | Reflux |

| Reaction time | Several hours (varies) |

| Work-up | Removal of water by azeotropic distillation or use of dehydrating agents |

| Yield | Not specifically reported |

This method is less commonly detailed in the literature but is conceptually straightforward and analogous to the anhydride esterification.

Catalytic Esterification Using Acidic Conditions

Some studies have used concentrated sulfuric acid as a catalyst to promote esterification of 4-bromophthalic anhydride with ethanol, achieving high purity products suitable for further synthetic transformations.

Research Data from RSC Publication:

- 4-Bromophthalic anhydride (10 g, 44.3 mmol) and 0.8 mL sulfuric acid dissolved in 55 mL ethanol under nitrogen atmosphere.

- Refluxed for 24 hours.

- Product isolated by concentration and chromatography.

Alternative Synthetic Routes and Considerations

Use of 4-Bromophthalic Acid as Starting Material:

Some patents and research papers describe the use of 4-bromophthalic acid as the starting material, which is then converted to esters or anhydrides depending on the subsequent synthetic needs.

Solvent and Catalyst Variations:

- Aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been used in related syntheses involving 4-bromophthalic derivatives, often with organic bases like triethylamine, pyridine, or diisopropylamine to facilitate reactions.

- However, for this compound specifically, ethanol and sulfuric acid remain the preferred solvent and catalyst system.

Summary Table of Preparation Methods for this compound

Research Findings and Notes

- The esterification of 4-bromophthalic anhydride with ethanol under acidic reflux conditions is the most established and reproducible method for synthesizing this compound.

- The reaction benefits from an inert atmosphere (nitrogen) to avoid oxidative side reactions.

- Purification typically involves silica gel chromatography, yielding a product suitable for further synthetic applications such as Suzuki coupling or polyimide synthesis.

- Alternative methods involving 4-bromophthalic acid and organic bases are more complex and generally used for preparing other derivatives rather than this compound directly.

- The product is characterized by standard spectroscopic methods (NMR, melting point) confirming its identity and purity.

Q & A

Q. What ecotoxicological study designs effectively evaluate the environmental persistence of this compound?

- Methodological Answer : - Aquatic toxicity assays : Expose Daphnia magna or zebrafish embryos to measure LC values and teratogenic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.